molecular formula C10H11ClO4S B13163844 4-(Chlorosulfonyl)phenyl 2-methylpropanoate

4-(Chlorosulfonyl)phenyl 2-methylpropanoate

Cat. No.: B13163844
M. Wt: 262.71 g/mol
InChI Key: RFJMKODIFBJYAR-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)phenyl 2-methylpropanoate is a chemical compound with the molecular formula C10H11ClO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to a 2-methylpropanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorosulfonyl)phenyl 2-methylpropanoate typically involves the reaction of 4-chlorosulfonylphenol with 2-methylpropanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and efficiency. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorosulfonyl)phenyl 2-methylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Chlorosulfonyl)phenyl 2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)phenyl 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes and proteins. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chlorosulfonyl)phenyl acetate
  • 4-(Chlorosulfonyl)phenyl benzoate
  • 4-(Chlorosulfonyl)phenyl butanoate

Uniqueness

4-(Chlorosulfonyl)phenyl 2-methylpropanoate is unique due to the presence of the 2-methylpropanoate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H11ClO4S

Molecular Weight

262.71 g/mol

IUPAC Name

(4-chlorosulfonylphenyl) 2-methylpropanoate

InChI

InChI=1S/C10H11ClO4S/c1-7(2)10(12)15-8-3-5-9(6-4-8)16(11,13)14/h3-7H,1-2H3

InChI Key

RFJMKODIFBJYAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

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